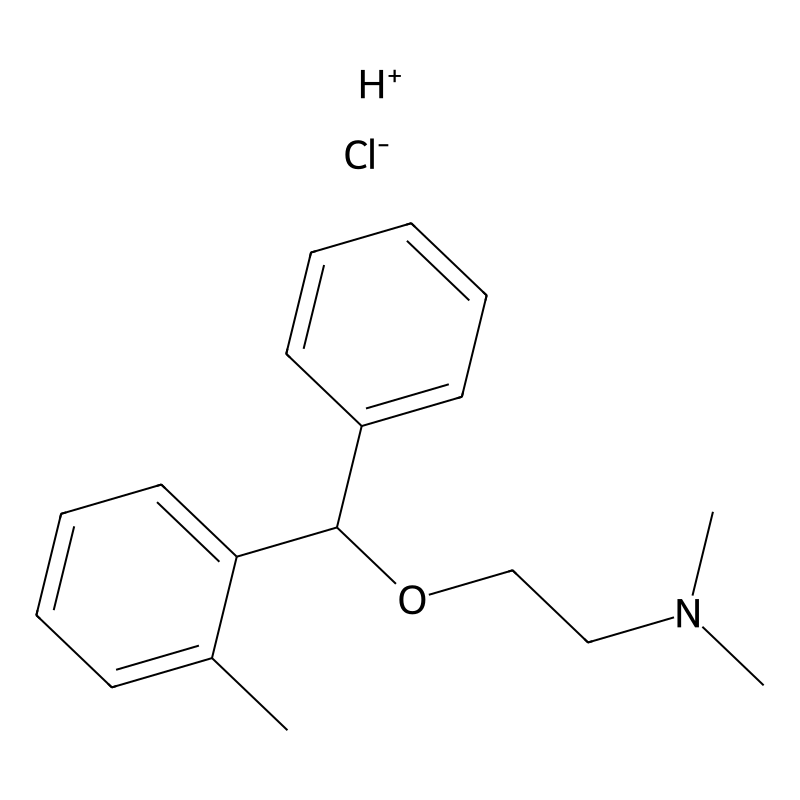

Orphenadrine hydrochloride

C18H24ClNO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C18H24ClNO

Molecular Weight

InChI

InChI Key

SMILES

solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)

Synonyms

Canonical SMILES

Central Nervous System Effects

Orphenadrine hydrochloride is theorized to work by affecting the central nervous system (CNS). Studies suggest it might interact with various neurotransmitters, including dopamine and acetylcholine []. This interaction may contribute to its muscle relaxant properties. However, research is ongoing to understand the exact mechanisms at play within the CNS.

Orphenadrine hydrochloride is a synthetic compound classified as an anticholinergic drug and is closely related to diphenhydramine, an ethanolamine antihistamine. It is primarily utilized as a muscle relaxant and for the management of pain associated with muscle spasms. Orphenadrine hydrochloride acts by inhibiting muscarinic acetylcholine receptors, resulting in muscle relaxation and analgesic effects. The compound was developed in the 1940s and has since been used in various formulations, including oral tablets and injectable forms .

- Orphenadrine hydrochloride works by blocking the action of the neurotransmitter acetylcholine in the nervous system. []

- Acetylcholine is involved in muscle movement, and blocking its action can help to relax muscles. []

- The specific details of how orphenadrine hydrochloride interacts with acetylcholine receptors are still being investigated.

- Orphenadrine hydrochloride can cause a variety of side effects, including dry mouth, constipation, dizziness, and drowsiness. []

- In high doses, it can cause more serious side effects, such as hallucinations and seizures. []

- It is important to take orphenadrine hydrochloride exactly as prescribed by a doctor. []

The biological activity of orphenadrine hydrochloride is multifaceted:

- Anticholinergic Effects: It acts as a non-selective antagonist of muscarinic acetylcholine receptors, which helps alleviate muscle spasms.

- Antihistaminic Properties: Its ability to block histamine H1 receptors contributes to its sedative effects.

- NMDA Receptor Antagonism: This mechanism may help in managing pain and motor disturbances induced by neuroleptic drugs .

Orphenadrine also exhibits a half-life of approximately 13 to 20 hours, indicating prolonged effects following administration .

The synthesis of orphenadrine hydrochloride involves several steps:

- Starting Materials: The synthesis typically begins with the reaction of diphenhydramine derivatives.

- Methylation: A methyl group is introduced to one of the phenyl rings to form the unique structure of orphenadrine.

- Hydrochloride Formation: The final product is converted into its hydrochloride salt for improved solubility and stability.

Specific synthetic routes may vary based on the desired purity and yield, but the general approach remains consistent across different laboratories .

Orphenadrine hydrochloride is employed in various clinical settings:

- Muscle Relaxation: It is primarily used to relieve muscle spasms and associated pain.

- Parkinson's Disease: The drug helps manage drug-induced parkinsonism by alleviating motor symptoms.

- Combination Therapy: Often used in conjunction with analgesics like acetaminophen or aspirin for enhanced pain relief .

Orphenadrine hydrochloride exhibits notable interactions with other medications:

- CNS Depressants: Co-administration with other central nervous system depressants can enhance sedative effects, leading to increased risks of dizziness and respiratory depression.

- QT Prolongation: There is an increased risk of QT interval prolongation when combined with certain drugs like Aclidinium, necessitating caution during concurrent use .

- Anticholinergic Burden: The compound's anticholinergic properties can exacerbate side effects when used alongside other anticholinergic medications .

Orphenadrine hydrochloride shares structural and functional similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Class | Primary Use | Unique Features |

|---|---|---|---|

| Diphenhydramine | Antihistamine | Allergies | Stronger antihistaminic activity; less muscle relaxant effect |

| Cyclobenzaprine | Muscle Relaxant | Muscle Spasms | More selective for muscle relaxation; less sedation |

| Carisoprodol | Muscle Relaxant | Muscle Pain | Shorter duration of action; potential for abuse |

| Baclofen | Muscle Relaxant | Spasticity | GABA-B receptor agonist; different mechanism of action |

Orphenadrine's unique combination of anticholinergic, antihistaminic, and NMDA antagonistic properties sets it apart from these compounds, making it particularly effective for specific therapeutic applications .

Industrial Synthesis Pathways

The primary industrial synthesis pathway for orphenadrine hydrochloride follows the method described in United States Patent 2,567,351, which represents the most widely adopted commercial manufacturing route [1] [2]. This established process involves the nucleophilic substitution reaction between o-methylbenzhydryl bromide and β-dimethylaminoethanol under controlled reflux conditions.

The reaction proceeds through a bimolecular nucleophilic substitution mechanism where the dimethylamino group of β-dimethylaminoethanol acts as the nucleophile, attacking the electrophilic carbon center of the benzhydryl bromide. The reaction is conducted at reflux temperature (approximately 100-120°C) for an extended period of 16-24 hours to ensure complete conversion and optimal yield [1] [2].

Following the initial coupling reaction, the crude hydrobromide salt of the product settles as the bottom layer and is systematically separated. The excess amino alcohol is then removed through vacuum distillation from the upper organic layer. The resulting residue undergoes acid-base conversion with hydrochloric acid to produce the final orphenadrine hydrochloride product [1] [2].

This industrial pathway consistently achieves yields ranging from 70-85% and produces material meeting pharmaceutical grade specifications of ≥99.0% purity [2] [3]. The process has been optimized for large-scale production with robust scalability and reproducible quality parameters.

Laboratory-Scale Preparation Methods

Laboratory-scale synthesis of orphenadrine hydrochloride encompasses several alternative methodologies that offer greater flexibility in reaction conditions and substrate selection. These methods typically employ milder reaction conditions and shorter reaction times compared to industrial processes.

The direct alkylation approach utilizes diphenhydramine derivatives as starting materials, followed by selective methylation of the benzhydryl position. This method allows for fine-tuning of reaction parameters and enables the preparation of isotopically labeled analogs for research applications [5].

Solvent systems commonly employed in laboratory-scale synthesis include tetrahydrofuran (THF), tert-butyl methyl ether (TBME), hexane, and N,N-dimethylformamide (DMF). These solvents provide enhanced solubility for intermediates and improved reaction kinetics under controlled atmospheric conditions [5].

Laboratory methods typically achieve yields ranging from 45-95% depending on the specific methodology employed, with purity specifications of ≥95.0% being routinely attainable [5]. The reaction time varies from 2-48 hours depending on temperature and catalyst systems used.

Asymmetric Synthesis Strategies

Enantioselective Synthesis Approaches

The development of enantioselective synthetic routes for orphenadrine hydrochloride represents a significant advancement in pharmaceutical synthesis, enabling the preparation of optically pure enantiomers with defined stereochemistry. These approaches are particularly valuable for pharmacological studies and structure-activity relationship investigations.

The reaction conditions are remarkably mild, proceeding under ambient air conditions at room temperature with sodium tert-butoxide and tert-butanol as additives. This process demonstrates broad substrate tolerance for diaryl and aryl heteroaryl ketones, making it applicable to various structural analogs of orphenadrine [6] [7].

Yields typically range from 51-95% with excellent reproducibility and scalability potential. The catalyst loading is maintained at 1-10 mol% of the chiral ligand, providing an economically viable approach for enantioselective synthesis [6] [7].

Ligand-Accelerated Halogen-Metal Exchange Reactions

The asymmetric ligand-accelerated halogen-metal exchange reaction represents a groundbreaking methodology for the enantioselective synthesis of orphenadrine hydrochloride. This approach, developed by Sälinger and Brückner, constitutes the first reported asymmetric halogen-metal exchange reaction applied to pharmaceutical synthesis [8] [9].

The methodology involves the desymmetrization of prochiral bis(bromoaryl)alcohols through treatment with diisopropylmagnesium (iPr₂Mg) and enantiomerically pure lithium alkoxides. The reaction proceeds through kinetic resolution where the pro-S bromoarene reacts preferentially over the pro-R bromoarene, leading to selective formation of the desired organomagnesium intermediate [8] [9].

Temperature control is critical for achieving optimal enantioselectivity, with reactions typically conducted at controlled temperatures ranging from -78°C to 23°C. The reaction time varies from 2-24 hours depending on the specific substrate and reaction conditions employed [8] [9].

This methodology achieved 53% enantiomeric excess for (R)-orphenadrine with a yield of 51% [8] [9]. While the enantioselectivity is moderate, this represents a significant synthetic breakthrough as the first asymmetric halogen-metal exchange applied to orphenadrine synthesis.

The mechanistic pathway involves ligand-accelerated metal-halogen exchange where the chiral lithium alkoxide facilitates selective coordination and activation of one enantiotopic bromoarene over the other. Subsequent protonolysis of the resulting organomagnesium species provides the key chiral intermediate for further elaboration to orphenadrine [8] [9].

Manufacturing Process Development

Manufacturing process development for orphenadrine hydrochloride encompasses comprehensive optimization of reaction parameters, purification procedures, and quality control measures to ensure consistent product quality and regulatory compliance.

Process optimization studies focus on reaction temperature control, solvent selection, catalyst loading, and reaction time minimization while maintaining high yields and product purity. Statistical design of experiments methodologies are employed to identify optimal operating parameters and understand process robustness [10].

Solvent recovery systems are implemented to minimize waste generation and reduce manufacturing costs. Continuous monitoring of critical process parameters ensures batch-to-batch consistency and early detection of process deviations [10].

Scale-up considerations include heat transfer optimization, mixing efficiency, and mass transfer enhancement to maintain reaction kinetics and product quality at industrial scale. Process analytical technology (PAT) is integrated to provide real-time monitoring of reaction progress and product quality [10].

Environmental compliance measures include waste minimization, emission control, and sustainable manufacturing practices. Green chemistry principles are applied to reduce environmental impact and improve process sustainability [10].

Purity Considerations and Impurity Profiles

The impurity profile of orphenadrine hydrochloride is comprehensively characterized to ensure pharmaceutical quality and patient safety. Impurity identification and quantification are performed using advanced analytical techniques including high-performance liquid chromatography (HPLC), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) spectroscopy.

Major impurities include Orphenadrine Related Compound A, which represents the meta-tolyl positional isomer formed through regioselective variations during the benzhydryl coupling reaction. This impurity is controlled through chiral HPLC separation and maintained within pharmacopeial limits [11] [12].

Orphenadrine Related Compound B is an N-ethyl quaternary ammonium salt formed through secondary alkylation reactions. This impurity is monitored using ion-pair chromatography and controlled through optimized reaction conditions and purification procedures [11] [12].

Orphenadrine Related Compound C (tofenacin hydrochloride, CAS 10488-36-5) results from incomplete methylation during synthesis and represents a significant process-related impurity. This compound is quantified using reverse-phase HPLC and maintained below pharmacopeial limits [11] [12].

N-Nitroso N-desmethyl orphenadrine (NNDO) represents a critical nitrosamine impurity with strict regulatory limits of 18 ng/day (equivalent to 90 pg/mg in the API). This impurity forms through nitrosation of the secondary amine functionality and requires highly sensitive LC-MS/MS quantitation with limits of quantitation as low as 2.5 pg/mL [13] [14].

Purity specifications for pharmaceutical-grade orphenadrine hydrochloride require ≥99.0% assay with individual impurities maintained below 0.1% and total impurities below 0.5%. Moisture content is controlled to ≤0.5% using Karl Fischer titration, while particle size distribution is maintained at 50-200 μm through controlled crystallization [15] [16].

Stability studies demonstrate acceptable impurity profiles under accelerated aging conditions (40°C/75% RH) for six months, with no significant degradation or formation of new impurities. Photostability testing confirms adequate stability under ICH-specified light conditions [15] [16].

Purity

Physical Description

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

Related CAS

GHS Hazard Statements

H301 (97.56%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

ATC Code

N04 - Anti-parkinson drugs

N04A - Anticholinergic agents

N04AB - Ethers chemically close to antihistamines

N04AB02 - Orphenadrine (chloride)

KEGG Target based Classification of Drugs

Rhodopsin family

Histamine

HRH1 [HSA:3269] [KO:K04149]

Pictograms

Acute Toxic

Other CAS

Use Classification

Dates

2: Wang X, Black L. Ex vivo percutaneous absorption of ketamine, bupivacaine, diclofenac, gabapentin, orphenadrine, and pentoxifylline: comparison of versatile cream vs. reference cream. Int J Pharm Compd. 2013 Nov-Dec;17(6):520-5. PubMed PMID: 24579304.

3: Labout JJ, Thijssen Ct, Keijser GG, Hespe W. Difference between single and multiple dose pharmacokinetics of orphenadrine hydrochloride in man. Eur J Clin Pharmacol. 1982;21(4):343-50. PubMed PMID: 7056281.

4: Glaser R, Donnell D, Maartmann-Moe K. Solid-state structure of orphenadrine hydrochloride and conformational comparisons with diphenhydramine hydrochloride and nefopam hydrochloride. J Pharm Sci. 1992 Sep;81(9):858-62. PubMed PMID: 1432628.

5: Chen YW, Tzeng JI, Chen YC, Hung CH, Wang JJ. Intrathecal orphenadrine elicits spinal block in the rat. Eur J Pharmacol. 2014 Nov 5;742:125-30. doi: 10.1016/j.ejphar.2014.08.035. Epub 2014 Sep 6. PubMed PMID: 25205132.

6: Rutigliano G, Labout JJ. The bioavailability of orphenadrine hydrochloride after intramuscular and oral administration. J Int Med Res. 1982;10(6):447-50. PubMed PMID: 7152086.

7: DOORENBOS HJ, REKKER RF, VAN DER ROL JH, NAUTA WT. INVESTIGATION OF ORPHENADRINE HYDROCHLORIDE AND ORPHENADRINE CITRATE (BETA-DIMETHYLAMINOETHYL-2-METHYL-BENZHYDRYL ETHER HYDROCHLORIDE AND DIHYDROGEN CITRATE). Pharm Weekbl. 1965 Jul 9;100:841-50. PubMed PMID: 14347846.

8: ONUAGULUCHI G. ORPHENADRINE HYDROCHLORIDE--A POSSIBLE ANTIDOTE TO SUXAMETHONIUM. West Afr Med J. 1965 Feb;14:20-7. PubMed PMID: 14269995.

9: ZAKRZEWSKA F, SUJECKA-SZYMKIEWICZ H, GRABOWSKI K. [ELECTROMYOGRAPHIC ANALYSIS OF A SINGLE DOSE OF ORPHENADRINE HYDROCHLORIDE (DISIPAL) AND MEPROBAMATE ON POST-MEDICATION EXTRAPYRAMIDAL SYNDROME]. Neurol Neurochir Psychiatr Pol. 1965 Jan-Feb;15:107-13. Polish. PubMed PMID: 14348655.

10: Whyte RK, Hunter KR, Laurence DR, Stern GM, Armitage P. Levodopa and orphenadrine hydrochloride in Parkinsonism. Eur J Clin Pharmacol. 1971 Dec;4(1):18-21. PubMed PMID: 4948768.